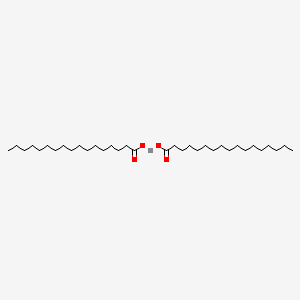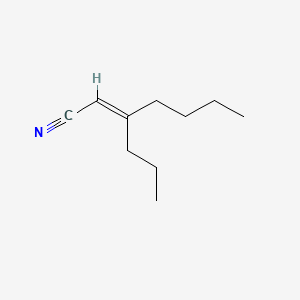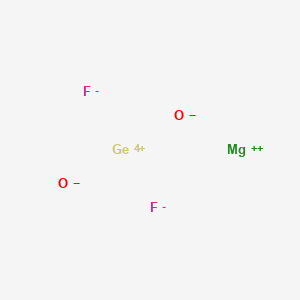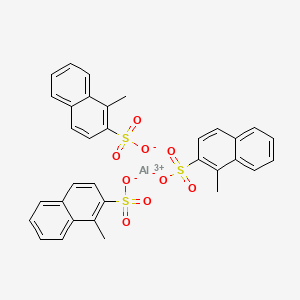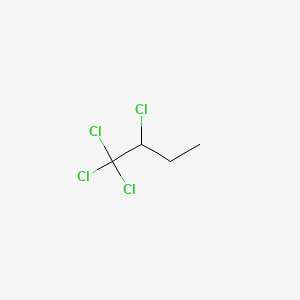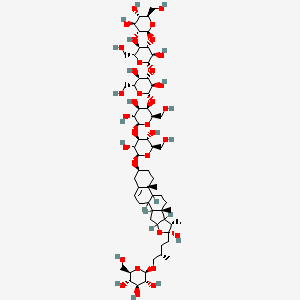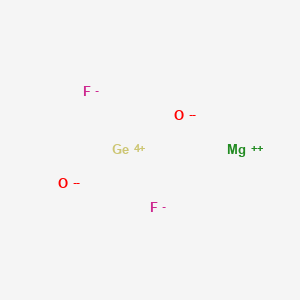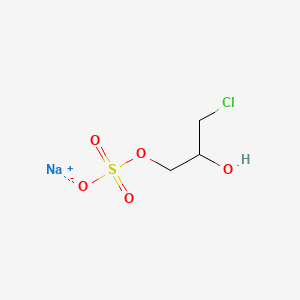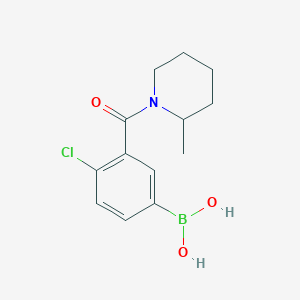
Osmium hydroxide oxide (Os(OH)4O2)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Osmium hydroxide oxide (Os(OH)4O2) is a chemical compound that contains osmium in a high oxidation state. It is known for its unique properties and applications in various fields, including chemistry, biology, and industry. The compound is characterized by its molecular formula H4O6Os and a molecular weight of 290.26 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
Osmium hydroxide oxide can be synthesized through various methods. One common approach involves the oxidation of osmium tetroxide (OsO4) in the presence of water. This reaction typically requires controlled conditions to ensure the formation of the desired product .
Industrial Production Methods
In industrial settings, osmium hydroxide oxide is often produced using advanced chemical processes that involve the careful control of reaction parameters such as temperature, pressure, and the concentration of reactants. These methods ensure high purity and yield of the compound .
Chemical Reactions Analysis
Types of Reactions
Osmium hydroxide oxide undergoes several types of chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the compound’s high oxidation state and its ability to form stable complexes with various ligands .
Common Reagents and Conditions
Oxidation: Osmium hydroxide oxide can be oxidized using strong oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: The compound can be reduced using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Substitution reactions often involve the replacement of hydroxide groups with other ligands, such as halides or amines.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield higher oxidation state osmium compounds, while reduction reactions typically produce lower oxidation state osmium species .
Scientific Research Applications
Osmium hydroxide oxide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which osmium hydroxide oxide exerts its effects involves its ability to form stable complexes with various substrates. In catalytic reactions, the compound often acts as an oxidizing agent, facilitating the transfer of oxygen atoms to the substrate. This process typically involves the formation of intermediate complexes, which then undergo further reactions to yield the final products .
Comparison with Similar Compounds
Similar Compounds
Osmium tetroxide (OsO4): Known for its use in organic synthesis and electron microscopy.
Osmium dioxide (OsO2): Used in various industrial applications.
Osmium chloride (OsCl4): Employed in chemical synthesis and catalysis.
Uniqueness
Osmium hydroxide oxide is unique due to its high oxidation state and its ability to participate in a wide range of chemical reactions. Its stability and reactivity make it a valuable compound in both research and industrial applications .
Properties
CAS No. |
16984-68-2 |
|---|---|
Molecular Formula |
HO2Os+ |
Molecular Weight |
223.2 g/mol |
IUPAC Name |
osmium(4+);oxygen(2-);hydroxide |
InChI |
InChI=1S/H2O.O.Os/h1H2;;/q;-2;+4/p-1 |
InChI Key |
DJJGRXLASXNDKP-UHFFFAOYSA-M |
Canonical SMILES |
[OH-].[O-2].[Os+4] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


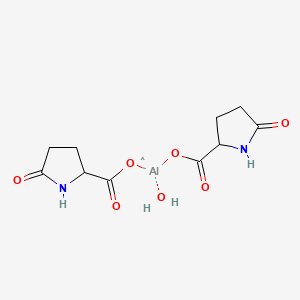

![2H-Pyrrolo[3,4-c]pyridine-2-carboxamide, 1,3-dihydro-N-[[4-[(6-methyl-3-pyridinyl)sulfonyl]phenyl]methyl]-](/img/structure/B12651097.png)
